3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline
Description
3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline is an organic compound with the molecular formula C11H14FNO It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 3-position and a tetrahydro-2H-pyran-4-yl group at the 4-position
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
3-fluoro-4-(oxan-4-yl)aniline |
InChI |
InChI=1S/C11H14FNO/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8/h1-2,7-8H,3-6,13H2 |
InChI Key |
OQMBTWLMNFGRIH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline typically involves the reaction of 3-fluoroaniline with tetrahydro-2H-pyran-4-yl derivatives. One common method involves the use of tetrahydro-2H-pyran-4-yl methanesulfonate as a starting material. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the fluoro group to other functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various aniline derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline serves as a versatile building block for creating more complex molecules. It can undergo various chemical transformations, including:
- Oxidation : Can be oxidized to form quinone derivatives.
- Reduction : The fluoro group can be reduced to other functional groups.
- Substitution Reactions : The fluoro group can be replaced with other nucleophiles under appropriate conditions.
Biology
The compound is under investigation for its potential biological activities, particularly in the context of enzyme interactions and metabolic pathways. Its structural features may enhance binding affinity to specific biological targets, making it a candidate for drug development.
Medicine
Research is ongoing to explore the compound's utility as a pharmaceutical intermediate or active ingredient. Its unique structure suggests potential applications in medicinal chemistry, particularly in developing therapeutics targeting specific diseases.
Industry
In industrial applications, 3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline is utilized in producing specialty chemicals and materials. Its properties allow for its use in developing new chemical processes that require specific reactivity patterns.
Case Studies and Research Findings
- Biological Activity Studies : Research has shown that compounds similar to 3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline exhibit varying degrees of biological activity against cancer cell lines, indicating potential therapeutic applications.
- Synthetic Methodology Development : Studies highlight optimized synthetic routes for producing this compound that improve yield and reduce by-products, enhancing its applicability in research settings.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline involves its interaction with specific molecular targets. The fluoro group and the tetrahydro-2H-pyran-4-yl group contribute to its binding affinity and specificity for certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate: A similar compound with a methanesulfonate group instead of an aniline group.
Trans-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate: Another related compound with a different stereochemistry.
Uniqueness
3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluoro group and a tetrahydro-2H-pyran-4-yl group makes it a valuable compound for various research applications.
Biological Activity
3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline is an organic compound with the molecular formula C11H14FNO. It features a fluoro group at the 3-position and a tetrahydro-2H-pyran moiety at the 4-position of the aniline ring. This unique structure suggests potential applications in medicinal chemistry, particularly in drug development due to its interactions with biological targets.
Structural Characteristics
The compound's structure is pivotal in determining its biological activity. The presence of the fluoro group can enhance lipophilicity, while the tetrahydro-2H-pyran moiety may facilitate specific interactions with biomolecules such as enzymes and receptors. The following table compares 3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Fluoroaniline | C6H6FNH | Lacks the tetrahydro group; simpler structure |
| 3-Fluoro-N-methyl-aniline | C7H8FNH | Methyl substitution instead of tetrahydro group |
| 3-Fluoro-N-(tetrahydro-2H-pyran)aniline | C11H15FNO | Contains a tetrahydro group but lacks direct aniline linkage |
| 3-Fluoro-N-(benzyl)-aniline | C13H12FNH | Benzyl substitution; larger aromatic system |
Antimicrobial Properties
Research indicates that compounds structurally related to 3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline exhibit notable antimicrobial activities. For instance, studies have shown that derivatives of similar structures can effectively inhibit various strains of bacteria, including E. coli and Pseudomonas aeruginosa . These findings suggest that 3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline may also possess antimicrobial properties worth exploring further .
Anticancer Potential
The compound is under investigation for its potential anticancer properties. Similar compounds have been shown to inhibit key pathways involved in cancer cell proliferation. For example, certain derivatives targeting RAF kinases have demonstrated significant anti-proliferative effects against various cancer cell lines, indicating that 3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline could be a candidate for further development as an anticancer agent .
While specific mechanisms for 3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline remain largely unexplored, it is hypothesized that its structural features allow it to interact with biological macromolecules, potentially modulating enzyme activities or receptor functions. The ongoing studies aim to elucidate these interactions and their implications for therapeutic applications.
Case Studies and Research Findings
- Antiparasitic Activity : A study focusing on structural analogs showed promising results against malaria parasites by targeting PfATP4, a sodium pump crucial for parasite survival. Although not directly tested on 3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline, the findings suggest that similar compounds could exhibit antiparasitic effects .
- Inhibition Studies : Research on related compounds has demonstrated varying degrees of inhibition against bacterial strains at concentrations around 50 µg/mL, indicating that derivatives of this class can be optimized for enhanced efficacy .
Q & A
Q. What environmental impact assessments are relevant for fluorinated aniline derivatives, and how can degradation pathways be studied?
- Methodological Answer :
- Photocatalytic degradation : Use MnFe₂O₄/Zn₂SiO₄ composites under simulated solar radiation to track breakdown products via GC-MS .
- Ecotoxicology assays : Evaluate toxicity to aquatic organisms (e.g., Daphnia magna) using OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
